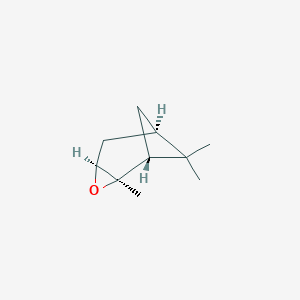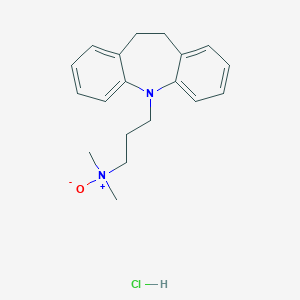![molecular formula C18H21NO2 B025768 ethyl N-[2-[di(phenyl)methoxy]ethyl]methanimidate CAS No. 101418-32-0](/img/structure/B25768.png)
ethyl N-[2-[di(phenyl)methoxy]ethyl]methanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- is a complex organic compound with a unique structure that includes both ethylamine and diphenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of diphenylmethanol with ethylamine under specific conditions to form the diphenylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often include in-line separation and purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum group metal catalysts for specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethylamine: Shares structural similarities but differs in functional groups and reactivity.
Ethylamine: A simpler compound with a more straightforward structure and different chemical properties.
Uniqueness
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- is unique due to its combination of ethylamine and diphenylmethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
101418-32-0 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
ethyl N-(2-benzhydryloxyethyl)methanimidate |
InChI |
InChI=1S/C18H21NO2/c1-2-20-15-19-13-14-21-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,2,13-14H2,1H3 |
InChI Key |
IGSUGSIUMZOOLX-UHFFFAOYSA-N |
SMILES |
CCOC=NCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC=NCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Synonyms |
N-(2-benzhydryloxyethyl)-1-ethoxy-methanimine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)

![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)
